Cas no 954239-67-9 (methyl 6-bromo-1,3-benzoxazole-2-carboxylate)

Methyl 6-bromo-1,3-benzoxazole-2-carboxylate is a brominated benzoxazole derivative with a carboxylate ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituent at the 6-position enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ester group offers additional synthetic flexibility, enabling hydrolysis or transesterification for downstream modifications. Its stable benzoxazole core contributes to its utility in constructing heterocyclic scaffolds with potential biological activity. The compound is typically handled under standard laboratory conditions, with purity and stability suitable for research-scale applications.
methyl 6-bromo-1,3-benzoxazole-2-carboxylate structure
954239-67-9 structure
Product Name:methyl 6-bromo-1,3-benzoxazole-2-carboxylate
CAS No:954239-67-9
MF:C9H6BrNO3
MW:256.052841663361
MDL:MFCD09832203
CID:1026248
Update Time:2025-05-23

methyl 6-bromo-1,3-benzoxazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-bromobenzo[d]oxazole-2-carboxylate
    • 6-Bromo-benzooxazole-2-carboxylic acid methyl ester
    • Methyl 6-bromo-1,3-benzoxazole-2-carboxylate
    • 6441AC
    • FCH1393798
    • ST2407294
    • AB0070142
    • AX8218499
    • 832B203
    • Methyl 6-bromo-2-benzoxazolecarboxylate (ACI)
    • methyl 6-bromo-1,3-benzoxazole-2-carboxylate
    • MDL: MFCD09832203
    • Inchi: 1S/C9H6BrNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
    • InChI Key: SLACEVLLDFPFJF-UHFFFAOYSA-N
    • SMILES: O=C(C1OC2C(=CC=C(C=2)Br)N=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Topological Polar Surface Area: 52.3

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methyl 6-bromo-1,3-benzoxazole-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Molybdenum, hexakis(2-methyl-2-propanolato)di-, (Mo-Mo) Solvents: Dimethylformamide ;  10 h, 75 °C; 75 °C → 50 °C
1.2 2 h, 50 °C
Reference
Binuclear molybdenum alkoxide as the versatile catalyst for the conversion of carbon dioxide
Chen, Jing-Huo; Deng, Cheng-Hua; Fang, Sheng; Ma, Jian-Gong; Cheng, Peng, Green Chemistry, 2018, 20(5), 989-996

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2569247-36-3 Solvents: Dimethylformamide ;  18 h, 101 kPa, 60 °C
1.2 2 h, 50 °C
Reference
CNN-type binuclear Cu (I) complexes catalyzed direct carboxylation via fixation of CO2 at room temperature
Chen, Fei; Tao, Sheng; Liu, Ning; Dai, Bin, Youji Huaxue, 2022, 42(8), 2471-2480

methyl 6-bromo-1,3-benzoxazole-2-carboxylate Raw materials

methyl 6-bromo-1,3-benzoxazole-2-carboxylate Preparation Products

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(CAS:954239-67-9)methyl 6-bromo-1,3-benzoxazole-2-carboxylate
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:16
Price ($):155.0/593.0
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Additional information on methyl 6-bromo-1,3-benzoxazole-2-carboxylate

Comprehensive Overview of Methyl 6-Bromo-1,3-Benzoxazole-2-Carboxylate (CAS No. 954239-67-9)

Methyl 6-bromo-1,3-benzoxazole-2-carboxylate (CAS No. 954239-67-9) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic derivative, characterized by its benzoxazole core and bromo substitution, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, combining a carboxylate ester and a halogenated aromatic ring, makes it a valuable building block for designing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The growing demand for methyl 6-bromo-1,3-benzoxazole-2-carboxylate aligns with trends in personalized medicine and green chemistry. As the pharmaceutical industry shifts toward targeted therapies, compounds like this are pivotal for creating small-molecule drugs with enhanced specificity. Recent studies highlight its role in synthesizing heterocyclic scaffolds, which are critical for modulating protein-protein interactions. Additionally, its electron-withdrawing properties make it useful in cross-coupling reactions, a hot topic in catalytic chemistry. Users searching for "benzoxazole derivatives applications" or "CAS 954239-67-9 synthesis" will find this compound relevant to their queries.

From a technical perspective, methyl 6-bromo-1,3-benzoxazole-2-carboxylate exhibits notable stability under standard laboratory conditions, making it suitable for multi-step synthetic routes. Its crystalline form and moderate solubility in organic solvents like DMSO and dichloromethane facilitate purification and characterization. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a frequent search topic among quality control professionals. The compound’s molecular weight (256.06 g/mol) and melting point data are often cited in patent literature, underscoring its industrial relevance.

Innovations in sustainable synthesis have also spotlighted CAS 954239-67-9. With rising interest in eco-friendly catalysts, researchers are optimizing its production using microwave-assisted reactions or biocatalysis—keywords frequently searched in academic databases. Environmental concerns drive queries like "green synthesis of benzoxazole carboxylates," where this compound serves as a case study for reducing toxic byproducts. Its low toxicity profile further enhances its appeal for large-scale applications, aligning with regulatory frameworks such as REACH.

In summary, methyl 6-bromo-1,3-benzoxazole-2-carboxylate (CAS No. 954239-67-9) bridges fundamental research and industrial innovation. Its structural features cater to diverse scientific inquiries, from medicinal chemistry to material science. As search trends reflect heightened interest in high-value intermediates and catalytic transformations, this compound remains a focal point for advancing synthetic methodologies and therapeutic development.

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(CAS:954239-67-9)methyl 6-bromo-1,3-benzoxazole-2-carboxylate
A859046
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Quantity:1g/5g
Price ($):155.0/593.0
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